4-Hydrazinylbenzenesulfonamide

Description

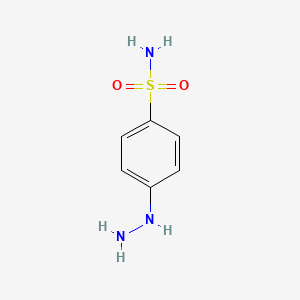

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJSNAGTUCWQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195989 | |

| Record name | p-Hydrazinobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4392-54-5 | |

| Record name | 4-Hydrazinobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydrazinobenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4392-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Hydrazinobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydrazinobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Hydrazinobenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642KHM22TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydrazinylbenzenesulfonamide chemical properties and structure

An In-depth Technical Guide to 4-Hydrazinylbenzenesulfonamide: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound, particularly in its more stable hydrochloride salt form, is a pivotal chemical intermediate in modern medicinal chemistry.[1][2] Its molecular architecture, featuring a reactive hydrazine moiety and a biologically significant sulfonamide group, renders it a versatile precursor for synthesizing a range of heterocyclic compounds.[1][2] This guide provides an in-depth exploration of its chemical properties, established synthetic routes, and critical applications, with a focus on its role in the development of targeted therapeutics. For researchers and drug development professionals, a thorough understanding of this compound is essential for leveraging its synthetic potential. The hydrochloride salt is often preferred in synthesis due to its enhanced stability and solubility in aqueous media.[1][2]

Physicochemical and Structural Characteristics

A compound's utility in synthesis is fundamentally dictated by its physical and chemical properties. This compound hydrochloride presents as a white to light yellow crystalline powder, a physical characteristic that is indicative of its purity.[1][3][4] Its solubility in water is a key advantage in various reaction setups.[1][2]

Core Physicochemical Data

The essential physicochemical properties of this compound hydrochloride (CAS No: 17852-52-7) are summarized below.[1][5] These parameters are critical for reaction design, purification, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 17852-52-7 | [1][5][6] |

| Molecular Formula | C₆H₁₀ClN₃O₂S | [1][5][6] |

| Molecular Weight | 223.68 g/mol | [1][5][6] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 217-219 °C | [1] |

| Solubility | Soluble in water | [1][2][3] |

| SMILES | C1=CC(=CC=C1NN)S(=O)(=O)N.Cl | [5][6] |

| InChIKey | IKEURONJLPUALY-UHFFFAOYSA-N | [2][5][7] |

Molecular Structure

The structure of this compound features a benzene ring substituted with a hydrazinyl group (-NHNH₂) at position 4 and a sulfonamide group (-SO₂NH₂) at position 1. This strategic arrangement of functional groups is the basis for its utility in forming pyrazole rings, a common scaffold in many pharmaceutical agents.

Caption: 2D structure of this compound Hydrochloride.

Synthesis of this compound Hydrochloride

Two primary, well-established synthetic routes are commonly employed for the preparation of this key intermediate. The choice between them often depends on the availability of starting materials, scalability, and desired purity.

Method 1: Diazotization and Reduction of Sulfanilamide

This is a classic and widely utilized two-step approach starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide).[1] The process hinges on the conversion of a stable primary amine to a reactive diazonium salt, which is then reduced to the target hydrazine.

Caption: Synthesis workflow via diazotization of sulfanilamide.

Expertise & Causality: This protocol is designed for high fidelity and safety. Each step's parameters are critical for the outcome.

-

Diazotization:

-

In a reaction vessel, dissolve 4-aminobenzenesulfonamide (1 equivalent) in concentrated hydrochloric acid diluted with water.

-

Cool the mixture to 0-5°C using an ice-salt bath. Causality: Maintaining this low temperature is paramount as diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side products and reduced yield.[1]

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature does not exceed 5°C. Vigorous stirring is essential to ensure homogenous reaction and heat dissipation.

-

The reaction is complete when a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride (SnCl₂) (2-3 equivalents) in concentrated hydrochloric acid, and cool it in an ice bath.

-

Carefully and slowly add the freshly prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring.

-

Continue stirring the mixture in the ice bath. The product, this compound hydrochloride, will precipitate as a solid.

-

Allow the mixture to stand, preferably overnight in a cold environment, to ensure complete precipitation.[1]

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold water to remove residual acids and salts.

-

Dry the product under vacuum to obtain the crude hydrochloride salt.

-

Self-Validation: For applications requiring high purity, recrystallization from a suitable solvent system, such as a methanol/water mixture, is recommended.[1] The purity can be confirmed by melting point analysis and HPLC.

-

Method 2: Nucleophilic Substitution of 4-Chlorobenzenesulfonamide

This alternative route is often favored for industrial-scale production due to its high potential yield and the use of different starting materials.[1] It involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate.

-

Reaction Setup:

-

Charge a high-pressure autoclave with 4-chlorobenzenesulfonamide and an excess of hydrazine hydrate (a molar ratio of approximately 1:10 is recommended).[1][8] Causality: The large excess of hydrazine hydrate acts as both a nucleophile and a solvent, driving the reaction to completion.

-

Purge the reactor with an inert gas, such as nitrogen, to remove oxygen.

-

-

Reaction Conditions:

-

Heat the sealed mixture to 120-125°C under a pressure of 0.8-1.2 MPa.[1][8] Causality: The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution, making the reaction feasible and efficient.[1]

-

Maintain these conditions with constant stirring until reaction completion, which should be monitored by a suitable analytical technique like HPLC.

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to induce crystallization of the product.

-

Filter the crude product and wash it.

-

Acidify the product with hydrochloric acid to form the stable this compound hydrochloride salt.

-

Further purification can be achieved by recrystallization.[1]

-

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable scaffold in medicinal chemistry.

Synthesis of Celecoxib (A COX-2 Inhibitor)

The most prominent application of this compound hydrochloride is as a key starting material in the industrial synthesis of Celecoxib.[1][3] Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme. The synthesis involves a condensation reaction between this compound and a suitable 1,3-dicarbonyl compound to form the core pyrazole ring of Celecoxib.[9]

Caption: Simplified pathway of COX-2 inhibition by Celecoxib.[6]

Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[10] Derivatives of this compound have been synthesized and investigated as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[10] These studies highlight the potential for developing novel therapeutics targeting CAs for conditions like glaucoma, edema, and certain cancers.[10]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound hydrochloride.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4), may cause an allergic skin reaction (Skin sensitization, Category 1), and causes serious eye irritation (Eye irritation, Category 2).[11]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Handle in a well-ventilated area or a fume hood to avoid breathing dust.[11][12]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

-

Do not eat, drink, or smoke when using this product.[11]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

-

Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[11] Avoid release into the environment and dispose of contents/container in accordance with local regulations.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a foundational building block in the synthesis of targeted therapeutics. Its well-defined physicochemical properties and versatile reactivity, particularly in the formation of heterocyclic systems, have cemented its importance in the pharmaceutical industry. The synthetic protocols detailed herein, grounded in an understanding of reaction mechanisms and safety, provide a reliable framework for researchers. As drug discovery continues to evolve, the strategic application of such key intermediates will remain critical to the development of novel and effective medicines.

References

- This compound hydrochloride | C6H10ClN3O2S | CID 2794567. PubChem. [Link]

- This compound hydrochloride SDS, 17852-52-7 Safety D

- Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online. [Link]

- This compound hydrochloride. CAS Common Chemistry. [Link]

- Process for 4-sulfonamidophenyl hydrazines.

- The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.

- SAFETY DATA SHEET - 4-Hydrazinobenzene-1-sulfonamide hydrochloride. Fisher Scientific. [Link]

- 4-Hydrazine Benzene Sulphonamide Hcl | Drug Information, Uses, Side Effects, Pharma intermedi

- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound hydrochloride | C6H10ClN3O2S | CID 2794567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.co.uk [fishersci.co.uk]

Introduction: The Strategic Importance of 4-Hydrazinylbenzenesulfonamide

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 4-Hydrazinylbenzenesulfonamide

This compound, often handled as its more stable hydrochloride salt (CAS 17852-52-7), is a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its molecular architecture, featuring both a reactive hydrazinyl group and a sulfonamide moiety, renders it a versatile building block for the construction of a multitude of heterocyclic compounds.[3] The primary significance of this compound in the pharmaceutical industry lies in its role as a key precursor in the industrial synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[4][5]

This guide provides a comprehensive exploration of the core synthetic routes to this compound, delving into the underlying reaction mechanisms, process considerations, and detailed experimental protocols. The discussion is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Primary Synthesis Pathways: A Comparative Analysis

Two principal and well-established methodologies dominate the synthesis of this compound. The choice between them is often dictated by factors such as the availability and cost of starting materials, desired scale of production, yield and purity requirements, and equipment availability.[3][5]

-

Pathway I: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide) : This is the classic, widely-documented laboratory-scale approach.[3][6]

-

Pathway II: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide : This alternative route is often favored for industrial-scale production due to its high efficiency and the cost-effectiveness of its starting material.[3][5][7]

The following diagram illustrates the high-level logic of these two distinct synthetic approaches.

Caption: High-level overview of the two primary synthesis pathways.

Pathway I: The Classic Route via Diazotization of Sulfanilamide

This two-step method begins with the readily available and inexpensive starting material, 4-aminobenzenesulfonamide (sulfanilamide).[3]

Step 1: Diazotization of the Primary Aromatic Amine

Mechanism and Rationale: The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in organic synthesis.[8][9] The process is initiated by mixing sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ.[9] The aromatic amine of sulfanilamide then acts as a nucleophile, attacking the nitrous acid. A series of proton transfers and water elimination steps follow, ultimately yielding the 4-sulfamoylbenzenediazonium chloride intermediate.[8][10][11]

A critical parameter for this reaction is temperature. The diazonium salt is thermally unstable and prone to decomposition, which can lead to unwanted side products and reduced yields.[8][12] Therefore, the reaction must be strictly maintained at low temperatures, typically between 0 and 5°C, using an ice bath.[3][13] This low temperature ensures the stability of the diazonium salt long enough for the subsequent reduction step.[3]

Caption: Simplified mechanism of diazonium salt formation from sulfanilamide.

Step 2: Reduction of the Diazonium Salt

Mechanism and Rationale: The diazonium salt intermediate is then reduced to the target hydrazine.[9][14] Several reducing agents can be employed for this transformation.

-

Stannous Chloride (SnCl₂): A widely used and effective reducing agent for this purpose.[3][14] The diazonium salt solution is typically added to a cold, acidic solution of stannous chloride.[4][15] The tin(II) is oxidized to tin(IV) as it reduces the diazonium group to the hydrazine.

-

Sodium Sulfite (Na₂SO₃): An alternative reducing agent that can provide excellent yields, sometimes reported as high as 88%.[3][16]

-

L-Ascorbic Acid (Vitamin C): A "green chemistry" alternative that avoids the use of heavy metals like tin.[17][18] This method is particularly advantageous for producing materials for pharmaceutical use, where metal contamination is a significant concern.[17]

The choice of reducing agent can influence the reaction conditions, yield, and purity of the final product. For laboratory preparations, stannous chloride remains a common and reliable choice.[3][15]

Experimental Protocol: Synthesis from Sulfanilamide

This protocol is a synthesized representation based on established methodologies.[3][4][15]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, dissolve 20 mmol of 4-aminobenzenesulfonamide (sulfanilamide) in a mixture of 10 mL of concentrated hydrochloric acid and 20 g of crushed ice.[3][15] Stir until a fine suspension is formed, ensuring the temperature is maintained below 5°C.[3]

-

Diazotization: While stirring vigorously, slowly add a pre-cooled aqueous solution of 20 mmol of sodium nitrite (NaNO₂) dropwise.[4][15] Maintain the temperature strictly between 0 and 5°C throughout the addition.[3] Continue stirring for 30-60 minutes until the solution becomes clear, indicating the complete formation of the diazonium salt (4-sulfamoylbenzenediazonium chloride).[4][13]

-

Preparation of Reducing Agent: In a separate flask, prepare a cold solution of stannous chloride dihydrate (SnCl₂·2H₂O) (e.g., 10 g) in concentrated hydrochloric acid (e.g., 10 mL).[4][15]

-

Reduction: Pour the freshly prepared, cold diazonium salt solution into the cold stannous chloride solution with vigorous stirring.[3][4] A solid precipitate of this compound hydrochloride will form.

-

Isolation: Continue stirring the reaction mixture in the ice bath. Allow the mixture to stand, preferably overnight, to ensure complete precipitation and reduction.[3][15]

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual acids and salts, then dry under vacuum.[3][4] For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a methanol/water mixture.[3]

Pathway II: Nucleophilic Aromatic Substitution

This route offers a more direct approach and is particularly well-suited for large-scale industrial production.[3][12] It avoids the use of unstable diazonium intermediates.

Mechanism and Rationale

Reaction: This method involves the direct reaction of 4-chlorobenzenesulfonamide with an excess of hydrazine hydrate under elevated temperature and pressure.[3][4][12]

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing sulfonamide group (-SO₂NH₂) strongly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the para position. Hydrazine, a potent nucleophile, attacks the carbon atom bearing the chlorine, which acts as a good leaving group.

Causality of Experimental Choices:

-

Starting Material: 4-chlorobenzenesulfonamide is a cost-effective and commercially available starting material, making this route economically viable for large-scale synthesis.[5][7]

-

Excess Hydrazine: Hydrazine is used in a large molar excess (e.g., 8:1 to 15:1 ratio relative to the chlorobenzenesulfonamide).[4][5][12] This high concentration increases the reaction rate consistent with a second-order reaction and helps to drive the reaction to completion.[5][7]

-

High Temperature and Pressure: The reaction requires significant energy input to overcome the activation barrier for the SNAr reaction on the relatively unactivated benzene ring. Typical conditions involve heating to 120-125°C in a sealed autoclave, which generates pressures of 0.8-1.2 MPa.[3][4][12] These conditions ensure the reactants remain in the liquid phase and accelerate the reaction rate.[5]

-

Solvent: The reaction can be performed using hydrazine hydrate, where water is present in the reaction medium. This avoids the need for other organic solvents, offering a greener and more straightforward process.[5][7]

Caption: Experimental workflow for the nucleophilic substitution pathway.

Experimental Protocol: Synthesis from 4-Chlorobenzenesulfonamide

This protocol is based on patented industrial processes.[4][12][19]

-

Reactor Charging: Charge a suitable autoclave with 4-chlorobenzenesulfonamide and hydrazine hydrate. A molar ratio of approximately 1:10 is preferred.[3][12] For example, 0.1 kmol of 4-chlorobenzenesulfonamide (19.2 kg) and 1.0 kmol of 80% hydrazine hydrate (62.5 kg).[12]

-

Inerting: Purge the autoclave with an inert gas, such as nitrogen, to remove oxygen.[4]

-

Reaction Conditions: Heat the sealed reactor to 120-125°C.[4][12] The pressure will rise; it can be maintained at 0.8-1.2 MPa, if necessary, by introducing nitrogen.[4][12]

-

Monitoring: Maintain the reaction at this temperature and pressure with constant stirring until the starting material is consumed. The reaction progress should be monitored by a suitable analytical method like HPLC.[3]

-

Isolation of Free Base: After the reaction is complete, cool the mixture to induce crystallization of the this compound free base.[3][4]

-

Salt Formation and Purification: Filter the crude product. The resulting filter cake is then treated with hydrochloric acid to form the stable hydrochloride salt.[3][4] The final product can be further purified by recrystallization from a solvent such as a methanol/water mixture to achieve high purity (e.g., >98%).[3][12]

Data Presentation: Comparative Summary of Synthesis Pathways

| Parameter | Pathway I: Diazotization & Reduction | Pathway II: Nucleophilic Substitution |

| Starting Material | 4-Aminobenzenesulfonamide (Sulfanilamide) | 4-Chlorobenzenesulfonamide |

| Key Reagents | NaNO₂, HCl, Reducing Agent (SnCl₂, Na₂SO₃)[3][15] | Hydrazine Hydrate (excess)[3][12] |

| Reaction Conditions | Low Temperature (0-5°C) for diazotization[3][8] | High Temperature (120-125°C), High Pressure (0.8-1.2 MPa)[3][12] |

| Key Intermediate | Thermally unstable diazonium salt[3][12] | None (Direct substitution) |

| Typical Yield | 55-88%[3][13] | >97%[3][12] |

| Purity (after purification) | Good to High | Very High (>98.5%)[12] |

| Advantages | Uses common lab reagents, well-established procedure.[3][6] | High yield & purity, cost-effective for large scale, avoids unstable intermediates.[5][7][12] |

| Disadvantages | Thermally unstable intermediate, potential for side products, use of heavy metals (SnCl₂).[12] | Requires specialized high-pressure equipment (autoclave).[3][4] |

References

- Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]

- EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.

- US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.

- Preparation method of p-hydrazine benzene sulfonamide hydrochloride.

- Assay of sulfa drugs by diazotitration Diazotization Titr

- understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group. [Link]

- Process for 4-sulfonamidophenyl hydrazines.

- Chemistry Diazotization Reaction.

- Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online. [Link]

- Synthesis of this compound. Sulfanilamide (1) was converted through a diazotization reaction to form a diazonium salt intermediate (2), followed by reduction to yield this compound (3).

- Synthesis and In-Vitro Anticancer Evaluation of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide. Asian Journal of Organic & Medicinal Chemistry. [Link]

- Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. American Chemical Society. [Link]

- Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines.

- CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

- CN101148430A - Preparation method for 4-sulfonamidophenylhydrazine hydrochloride.

- CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.

- Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent. Iraqi Academic Scientific Journals. [Link]

- 4-Sulfoamido phenyl hydrazine HCl. macsenlab.com. [Link]

- Diazotization: Significance and symbolism. WisdomLib. [Link]

- Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. PubMed. [Link]

- CN116606231B - P-sulfonamide phenylhydrazine hydrochloride and preparation method thereof.

- (NO ) reacts with sulphanilamide to form diazonium ion.

- This compound hydrochloride. PubChem. [Link]

Sources

- 1. globallinker.com [globallinker.com]

- 2. This compound hydrochloride | C6H10ClN3O2S | CID 2794567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 6. US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Preparation method of p-hydrazine benzene sulfonamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. asianpubs.org [asianpubs.org]

- 16. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Hydrazinylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Hydrazinylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. This document is structured to provide not only the spectral data but also the underlying scientific principles and field-proven insights into the experimental choices and data interpretation. By adhering to the pillars of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this guide serves as a valuable resource for researchers, scientists, and drug development professionals, ensuring a thorough understanding of the structural elucidation of this important molecule through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound, particularly in its more stable hydrochloride salt form, is a critical building block in medicinal chemistry. Its prominence is largely due to its role as a key precursor in the synthesis of celecoxib, a selective COX-2 inhibitor widely used as a non-steroidal anti-inflammatory drug (NSAID)[1][2]. The molecule's bifunctional nature, possessing both a reactive hydrazinyl group and a sulfonamide moiety, makes it a versatile synthon for the construction of a variety of heterocyclic compounds with diverse biological activities.

A rigorous and unambiguous structural confirmation of this compound is paramount for quality control in pharmaceutical manufacturing, for ensuring the integrity of subsequent synthetic steps, and for meeting regulatory standards. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the practical and theoretical aspects of acquiring and interpreting the NMR, IR, and Mass Spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

The "Why": Causality Behind Experimental Choices in NMR

The choice of solvent, spectrometer frequency, and specific NMR experiments are not arbitrary; they are dictated by the physicochemical properties of the analyte and the desired level of structural detail.

-

Solvent Selection: this compound hydrochloride exhibits good solubility in deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is an excellent choice for several reasons: its ability to dissolve a wide range of organic compounds, its relatively high boiling point which minimizes evaporation, and its distinct residual solvent peak that is easily identifiable and serves as a convenient internal standard for chemical shift calibration (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

-

Spectrometer Frequency: A higher field strength spectrometer (e.g., 400 MHz or greater for ¹H NMR) is recommended. This provides better signal dispersion, reducing the likelihood of peak overlap, especially in the aromatic region, and increases sensitivity, which is particularly beneficial for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality, reproducible NMR data.

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound hydrochloride.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

-

Employ a 30-45 degree pulse angle to balance signal intensity and relaxation time.

-

Use a relaxation delay of at least 2 seconds to allow for full magnetization recovery between scans.

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Utilize proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

A 45-degree pulse angle and a longer relaxation delay (e.g., 5 seconds) are often employed.

-

A significantly larger number of scans (e.g., 1024 or more) is necessary due to the lower sensitivity of the ¹³C nucleus.

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm.

-

Calibrate the ¹³C spectrum using the DMSO-d₆ multiplet centered at 39.52 ppm.

Data Interpretation: Decoding the Spectra

¹H NMR Spectrum:

The ¹H NMR spectrum of this compound hydrochloride in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons and the protons of the sulfonamide and hydrazinyl groups.

-

Aromatic Protons: The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing sulfonamide group are expected to be deshielded and appear downfield, while the protons ortho to the electron-donating hydrazinyl group will be more shielded and appear upfield.

-

Sulfonamide Protons (-SO₂NH₂): These protons typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

-

Hydrazinyl Protons (-NHNH₃⁺): In the hydrochloride salt, the hydrazinyl group is protonated. The protons on the nitrogen atoms will be exchangeable and may appear as broad signals. The number of observable signals and their broadness can be influenced by the rate of exchange with residual water in the solvent.

¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

-

Aromatic Carbons: Due to the para-substitution, four signals are expected for the benzene ring carbons. The carbon atom attached to the sulfonamide group (ipso-carbon) and the carbon attached to the hydrazinyl group will have distinct chemical shifts influenced by the electronic effects of these substituents. The remaining two signals will correspond to the other two pairs of equivalent aromatic carbons. Aromatic carbons typically resonate in the 110-160 ppm region[3].

-

Quaternary Carbons: The two ipso-carbons of the benzene ring will appear as signals with lower intensity compared to the protonated carbons.

| Spectroscopic Data | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Aromatic Protons | ~7.5-7.7 ppm (d, 2H), ~6.8-7.0 ppm (d, 2H) | ~150-155 ppm (C-S), ~140-145 ppm (C-N), ~125-130 ppm (CH), ~110-115 ppm (CH) |

| -SO₂NH₂ Protons | Broad singlet, variable shift | - |

| -NHNH₃⁺ Protons | Broad signals, variable shifts | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The "Why": The KBr Pellet Method

For solid samples like this compound hydrochloride, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique[4]. The rationale for this choice is as follows:

-

Transparency to IR: KBr is transparent to infrared radiation over a wide wavenumber range, ensuring that the observed absorption bands are from the analyte and not the matrix.

-

Homogeneous Dispersion: Grinding the sample with KBr produces a fine, homogeneous mixture, which minimizes light scattering and results in a higher quality spectrum[3][5].

-

Solid-State Analysis: This method allows for the analysis of the compound in its solid state, which can provide information about intermolecular interactions, such as hydrogen bonding.

Experimental Protocol: Ensuring a High-Quality Spectrum

Sample Preparation (KBr Pellet):

-

Thoroughly dry spectroscopic grade KBr in an oven at ~110°C for at least 2 hours to remove any adsorbed water.

-

In an agate mortar, grind 1-2 mg of this compound hydrochloride to a very fine powder.

-

Add approximately 150-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

FT-IR Data Acquisition:

-

Acquire a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: Assigning Vibrational Modes

The FT-IR spectrum of this compound hydrochloride will exhibit characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Hydrazinium (-NH₃⁺) | N-H stretching | Broad, ~3200-2800 |

| Amine (-NH₂) | N-H stretching | ~3400-3300 (asymmetric & symmetric) |

| Sulfonamide (-SO₂NH₂) | N-H stretching | ~3300-3200 |

| Aromatic C-H | C-H stretching | ~3100-3000 |

| Sulfonamide (-SO₂) | Asymmetric S=O stretching | ~1350-1300 |

| Sulfonamide (-SO₂) | Symmetric S=O stretching | ~1160-1140 |

| Aromatic Ring | C=C stretching | ~1600-1450 |

| C-N | C-N stretching | ~1300-1200 |

| S-N | S-N stretching | ~900 |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound[6][7].

The "Why": Electrospray Ionization

ESI is the method of choice for this compound for the following reasons:

-

Soft Ionization: ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, allowing for the clear determination of the molecular weight of the free base[7].

-

Suitability for Polar Molecules: The technique is ideal for polar and thermally labile compounds that are difficult to ionize by other methods.

-

LC-MS Compatibility: ESI is the standard ionization source for liquid chromatography-mass spectrometry (LC-MS), enabling the analysis of complex mixtures and the confirmation of purity.

Experimental Protocol: A Standard Approach

Sample Preparation:

-

Prepare a dilute solution of this compound hydrochloride (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 10 µg/mL.

Mass Spectrometry Analysis:

-

Infuse the sample solution directly into the ESI source or inject it via an LC system.

-

Acquire the mass spectrum in positive ion mode.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation: Molecular Ion and Fragmentation Pattern

-

Molecular Ion: The molecular formula of this compound (the free base) is C₆H₉N₃O₂S, with a monoisotopic mass of approximately 187.04 Da. In the positive ion ESI mass spectrum, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 188.05.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for sulfonamides include[8][9]:

-

Loss of SO₂: A characteristic loss of 64 Da (SO₂) from the parent ion is often observed for aromatic sulfonamides[10].

-

Cleavage of the S-N bond: This can lead to the formation of a benzenesulfonyl cation or related fragments.

-

Cleavage of the C-S bond: This results in the loss of the sulfonamide group.

-

Fragmentation of the Hydrazinyl Group: Cleavage of the N-N bond can also occur.

-

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, and together they form a self-validating system for confirming the identity and purity of this important pharmaceutical intermediate. This guide has outlined not only the expected spectroscopic data but also the rationale behind the experimental methodologies, empowering researchers to confidently acquire and interpret their own data with a high degree of scientific integrity.

References

- Shimadzu. (n.d.). KBr Pellet Method.

- University of the West Indies. (n.d.). Sample preparation for FT-IR.

- Russo, M. V., & Avino, P. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. La Rivista Delle Scienze, (10), 1-10.

- Smith, M. L. (2024, June 10). How to preparation sample for FT-IR analyze? [Discussion post].

- Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373-2379.

- PubChem. (n.d.). This compound hydrochloride.

- Gholivand, K., & Shariatinia, Z. (2007). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene) amino) benzene sulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 747-753.

- Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- Kwiecień, A., Leś, A., & Cyrański, M. K. (2012). A tutorial in small molecule identification via electrospray ionization–mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 47(9), 1097-1113.

- Celebi, N., Akyuz, S., & Akyuz, T. (2011). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1547-1552.

- Muchtaridi, M., Dermawan, D., & Yusuf, M. (2018). Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. Journal of advanced pharmaceutical technology & research, 9(3), 83.

- Gürdere, M. B., Çete, S., Ülker, S., & Yüksek, H. (2017). Synthesis of 4-(2-substituted hydrazinyl) benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1238-1243.

- Adejayan, O. A., Omondi, B., & Guzei, I. A. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl) sulfonyl} tryptophan. Molecules, 27(21), 7431.

- G. Alvernhe, C. M. Ennakoua, S. M. Lacombe, A. J. Laurent, J. Org. Chem. 46 (1981) 4938.

- Kende, A.S., Fludzinski, P.: J. Org. Chem. 48 (1983) 1384.

- Ishihara, T., Kuroboshi, M., Yamaguchi, K., Okada, Y.: J. Org. Chem. 55 (1990) 3107.

- Calder, A., Forrester, A.R., Hepburn, S.P.: J. Chem. Soc., Perkin Trans. 1 (1973) 456.

- Bertolasi, V., Gilli, P., Ferretti, V., & Gilli, G. (1991). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel (II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of the American Chemical Society, 113(13), 4917-4925.

- Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., & Al-Har, M. S. (2016). Synthesis, spectroscopic characterization and antimicrobial activities of some new sulfonamides. Molecules, 21(6), 733.

- ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra....

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

- Beilstein Journal of Organic Chemistry. (2017). 15N-Labelling and structure determination of adamantylated azolo-azines in solution.

- ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.

- MDPI. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative.

- MDPI. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy.

- National Institutes of Health. (2015). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites.

- ResearchGate. (n.d.). 15 N Chemical Shifts, 1 JH,N1 Coupling Constants and Hydrazone Content....

- ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs....

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. eng.uc.edu [eng.uc.edu]

- 5. scienceijsar.com [scienceijsar.com]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthetic Evolution of 4-Hydrazinylbenzenesulfonamide: A Linchpin in Modern Medicinal Chemistry

Abstract

This in-depth technical guide charts the discovery and historical trajectory of 4-Hydrazinylbenzenesulfonamide, a molecule of significant interest to researchers, scientists, and drug development professionals. While its direct discovery is intrinsically linked to the broader history of sulfonamide chemistry, this guide elucidates its emergence as a critical synthetic intermediate. We will explore its physicochemical properties, delve into the established synthetic methodologies with a focus on the causality behind experimental choices, and detail its pivotal role in the synthesis of modern pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib. This document serves as a comprehensive resource, blending historical context with practical, field-proven insights into the synthesis and application of this important compound.

Introduction: From a Dye Component to a Pharmaceutical Cornerstone

This compound, also known by synonyms such as 4-sulfamoylphenylhydrazine, is a crystalline solid that has become an indispensable building block in contemporary organic synthesis.[1][2] Its molecular structure, featuring both a hydrazinyl and a sulfonamide group, renders it a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[3] The hydrochloride salt is the common commercial form, enhancing its stability and solubility in aqueous solutions, which is advantageous for various synthetic applications.[1] While the compound itself does not possess the direct therapeutic effects of its predecessors, its role as a key intermediate has solidified its importance in the landscape of medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below, providing essential data for its handling and use in experimental settings.

| Property | Value |

| CAS Number | 17852-52-7[1] |

| Molecular Formula | C₆H₉N₃O₂S·HCl |

| Molecular Weight | 223.68 g/mol |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 217-219 °C[3] |

| Solubility | Soluble in water[1] |

A Historical Perspective: The Legacy of Sulfonamides

The story of this compound does not begin with its own synthesis but with the pioneering work on sulfonamide compounds. In 1908, the Austrian chemist Paul Gelmo, as part of his doctoral dissertation at the Technische Hochschule of Vienna, first prepared p-aminobenzenesulfonamide, which would later be known as sulfanilamide.[4][5][6] This synthesis, however, was initially aimed at the development of dyes.[4]

The therapeutic potential of sulfonamides remained unrecognized until the 1930s when the German physician and researcher Gerhard Domagk, working at Bayer, discovered the antibacterial properties of a red azo dye named Prontosil.[3][7] Domagk's groundbreaking work, which earned him the Nobel Prize in Physiology or Medicine in 1939, demonstrated that Prontosil was effective against streptococcal infections in mice and humans.[3][7]

In 1936, researchers at the Pasteur Institute in Paris, led by Ernest Fourneau, made the crucial discovery that Prontosil was a prodrug.[3] In the body, it is metabolized to the active compound, sulfanilamide, the very molecule synthesized by Gelmo decades earlier.[3][5] This revelation unleashed a torrent of research into sulfanilamide derivatives, leading to the development of a vast family of "sulfa drugs" that revolutionized the treatment of bacterial infections before the widespread availability of penicillin.[3][7] It is within this fertile period of chemical exploration that the synthesis of this compound became a logical extension of the established chemistry.

The Synthesis of this compound Hydrochloride: Two Primary Routes

The preparation of this compound hydrochloride is predominantly achieved through two well-established synthetic pathways. The choice between these methods often depends on factors such as the availability and cost of starting materials, desired yield and purity, and the scalability of the process.

Method 1: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide)

This classic and widely utilized method is a two-step process that begins with the readily available sulfanilamide. The underlying principle involves the conversion of the primary aromatic amine of sulfanilamide into a diazonium salt, which is then subsequently reduced to the target hydrazine derivative.

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, dissolve 4-aminobenzenesulfonamide in a mixture of concentrated hydrochloric acid and crushed ice. The temperature must be strictly maintained below 5°C to ensure the stability of the diazonium salt that will be formed.[3]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. The reaction is typically complete when the solution becomes clear.

-

-

Reduction:

-

In a separate flask, prepare a cold solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Carefully and slowly add the freshly prepared diazonium salt solution to the cold stannous chloride solution with vigorous stirring, maintaining the temperature at 0-5°C.

-

The this compound hydrochloride will precipitate out of the solution as a solid. Continue stirring in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[3]

-

-

Low Temperature: The diazotization reaction is performed at low temperatures because diazonium salts are notoriously unstable and can decompose violently at higher temperatures. The ice-salt bath provides the necessary cooling to control the exothermic reaction and preserve the intermediate.

-

Stannous Chloride: Stannous chloride is a common and effective reducing agent for the conversion of diazonium salts to hydrazines. It provides the necessary electrons for the reduction in a controlled manner.

Caption: Synthesis of this compound via Diazotization.

Method 2: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide

This alternative route involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate. This method can be particularly advantageous for industrial-scale production due to its potential for high yields and purity, especially when conducted under elevated temperature and pressure.[3]

-

Reaction Setup:

-

Charge an autoclave with 4-chlorobenzenesulfonamide and an excess of hydrazine hydrate. A molar ratio of approximately 1:10 (4-chlorobenzenesulfonamide to hydrazine hydrate) is often preferred.[3]

-

Purge the reactor with an inert gas, such as nitrogen, to remove oxygen.

-

-

Reaction Conditions:

-

Heat the stirred mixture to 120-125°C under a pressure of 0.8-1.2 MPa.[3]

-

Maintain these conditions until the reaction is complete, which can be monitored by High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to induce crystallization of the crude product.

-

Filter the crude product and then acidify with hydrochloric acid to form the hydrochloride salt.

-

The final product can be further purified by recrystallization from a suitable solvent system, such as a methanol/water mixture.[3]

-

-

Excess Hydrazine Hydrate: The use of a large excess of hydrazine hydrate serves both as a reactant and as a solvent, driving the reaction to completion according to Le Chatelier's principle.

-

High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution of the relatively unreactive chloro-substituent on the benzene ring. The elevated pressure also helps to maintain the hydrazine hydrate in the liquid phase at the reaction temperature.

Caption: Synthesis via Nucleophilic Substitution.

Application in Drug Synthesis: The Celecoxib Case

The most prominent application of this compound hydrochloride is as a key intermediate in the synthesis of Celecoxib.[1][3] Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[3]

The synthesis of Celecoxib involves the condensation of this compound hydrochloride with a β-diketone, typically 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione. This reaction forms the pyrazole ring system that is characteristic of Celecoxib.

Sources

4-Hydrazinylbenzenesulfonamide: A Cornerstone Intermediate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical synthesis, the strategic importance of versatile chemical intermediates cannot be overstated. Among these, 4-Hydrazinylbenzenesulfonamide, particularly as its hydrochloride salt (CAS No: 17852-52-7), stands out as a critical building block.[1] Its molecular architecture, featuring a reactive hydrazine moiety and a sulfonamide group, makes it a highly valuable precursor for the construction of a diverse array of heterocyclic compounds with significant biological activities.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, delving into its synthesis, chemical properties, and its pivotal role in the development of therapeutic agents. The primary focus will be on its well-established application in the industrial synthesis of the selective COX-2 inhibitor, Celecoxib, with further exploration of its utility in creating other pharmacologically active molecules.[2][3] The hydrochloride salt form is frequently employed to enhance the compound's stability and solubility in aqueous solutions, thereby facilitating its use in a variety of synthetic transformations.[2]

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective utilization in synthesis. The key properties of this compound hydrochloride are summarized in the table below. The compound typically appears as a white to light yellow crystalline powder.[1]

| Property | Value | Reference(s) |

| CAS Number | 17852-52-7 | [1] |

| Molecular Formula | C₆H₁₀ClN₃O₂S | [1] |

| Molecular Weight | 223.68 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 217-219 °C | [3] |

| Solubility | Soluble in water | [1] |

| Storage | Store in a cool, dry place in a tightly closed container | [4] |

Synthesis of this compound Hydrochloride

There are two primary, well-established synthetic routes for the preparation of this compound hydrochloride. The choice of method often depends on factors such as the availability of starting materials, desired scale of production, and purity requirements.

Method 1: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide)

This classical and widely adopted method is a two-step process commencing with the readily available 4-aminobenzenesulfonamide (sulfanilamide).[3] The initial step is the diazotization of the primary aromatic amine, followed by the reduction of the resultant diazonium salt to the desired hydrazine.[3][5]

-

Diazotization at Low Temperatures (0-5 °C): The diazotization reaction is conducted in an ice bath to maintain a temperature between 0 and 5 °C. This is critical because the diazonium salt intermediate is unstable at higher temperatures and prone to decomposition, which would lead to the formation of unwanted byproducts and a lower yield.[3]

-

Use of Stannous Chloride (SnCl₂) as a Reducing Agent: Stannous chloride is a mild and effective reducing agent for converting diazonium salts to hydrazines.[6] It selectively reduces the diazonium group without affecting the sulfonamide moiety. The reaction proceeds via an electron transfer mechanism from Sn(II) to the diazonium cation.[7][8]

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, dissolve 4-aminobenzenesulfonamide in a mixture of concentrated hydrochloric acid and crushed ice.[3]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C with vigorous stirring.[3]

-

Continue stirring until a clear solution of the 4-sulfamoylbenzenediazonium chloride is formed.[9]

-

-

Reduction:

-

In a separate flask, prepare a cold solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.[3]

-

Pour the freshly prepared, cold diazonium salt solution into the stannous chloride solution with vigorous stirring, while maintaining the temperature at 0-5 °C.[3]

-

Continue stirring the reaction mixture in an ice bath. The product, this compound hydrochloride, will precipitate out of the solution.[3]

-

Allow the mixture to stand, preferably overnight, to ensure complete precipitation.[3]

-

-

Isolation and Purification:

Method 2: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide

This alternative route involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate.[3] This method is particularly suitable for industrial-scale production as it can provide high yields and purity, especially when conducted under elevated temperature and pressure.[3][10]

-

Use of Autoclave (High Temperature and Pressure): The reaction is carried out in an autoclave to achieve the necessary high temperatures (120-125 °C) and pressures (0.8-1.2 MPa).[3][10] These conditions are required to facilitate the nucleophilic aromatic substitution of the chloride atom by the hydrazine, which is typically a challenging reaction on an unactivated aromatic ring.

-

Excess Hydrazine Hydrate: A significant molar excess of hydrazine hydrate is used to drive the reaction to completion and to act as a solvent.[3]

-

Nitrogen Purge: The reactor is purged with nitrogen to create an inert atmosphere, preventing potential side reactions and ensuring the safety of the process, especially when working with hydrazine at high temperatures.[3]

-

Reaction Setup:

-

Charge an autoclave with 4-chlorobenzenesulfonamide and an excess of hydrazine hydrate (a molar ratio of approximately 1:10 is recommended).[3]

-

After purging the reactor with nitrogen, heat the mixture to 120-125 °C under a pressure of 0.8-1.2 MPa.[3]

-

Maintain the reaction at this temperature and pressure with continuous stirring until the starting material is consumed, which can be monitored by HPLC.[3]

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to induce crystallization of the product.[3]

-

Filter the crude product and then acidify with hydrochloric acid to form the hydrochloride salt.[3]

-

The final product can be further purified by recrystallization from a suitable solvent, such as a methanol/water mixture.[3]

-

| Parameter | Method 1: Diazotization of Sulfanilamide | Method 2: Nucleophilic Substitution |

| Starting Material | 4-Aminobenzenesulfonamide (Sulfanilamide) | 4-Chlorobenzenesulfonamide |

| Key Reagents | Sodium nitrite, Stannous chloride, HCl | Hydrazine hydrate, HCl |

| Reaction Conditions | Low temperature (0-5 °C) | High temperature (120-125 °C) and pressure (0.8-1.2 MPa) |

| Advantages | Readily available starting material, well-established laboratory method | High yield and purity, suitable for industrial scale-up[3] |

| Disadvantages | Unstable diazonium intermediate, potential for more byproducts | Requires specialized high-pressure equipment (autoclave) |

Role as a Chemical Intermediate

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and a sulfonamide moiety, makes it a versatile precursor for the synthesis of various heterocyclic compounds.

The Celecoxib Case Study

The most prominent application of this compound hydrochloride is in the industrial synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[2] Celecoxib exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[11]

The synthesis of Celecoxib involves the condensation of this compound hydrochloride with a β-diketone, specifically 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[2] This reaction leads to the formation of the pyrazole ring, which is the core structure of Celecoxib.

-

Reaction Setup:

-

In a suitable reaction vessel, combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and this compound hydrochloride in a solvent such as methanol or a mixture of ethyl acetate and water.[2]

-

-

Reaction Conditions:

-

Heat the reaction mixture, typically to reflux, and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

-

Isolation and Purification:

-

Cool the reaction mixture to induce crystallization of the crude Celecoxib.

-

Collect the solid product by filtration and wash with a suitable solvent.

-

The crude product can be further purified by recrystallization from a solvent system like toluene.

-

Emerging Applications: Synthesis of Carbonic Anhydrase Inhibitors

Beyond its role in the synthesis of NSAIDs, this compound is a valuable starting material for the development of other biologically active compounds. The inherent sulfonamide moiety is a well-recognized pharmacophore for the inhibition of carbonic anhydrases (CAs).[3] CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer.

Researchers have synthesized series of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives and evaluated their inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[1][5] These studies have demonstrated that derivatives of this compound can be potent inhibitors of these enzymes. For instance, novel pyrazole-based benzenesulfonamide derivatives synthesized from 4-hydrazinobenzenesulfonamide hydrochloride have shown significant inhibitory activity against hCA II, IX, and XII.[2][11][12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

-

General Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use in a well-ventilated area.[4][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14][15] In case of insufficient ventilation, wear suitable respiratory equipment.[13]

-

First Aid Measures:

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[4]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]

-

Ingestion: Wash out mouth with water.[4]

-

Inhalation: Remove to fresh air.[4] In all cases of exposure, seek medical attention.[4]

-

-

Storage: Store in a cool, dry place in a tightly closed container.[4] The compound is hygroscopic.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]

Conclusion

This compound has firmly established its position as a cornerstone intermediate in medicinal chemistry and pharmaceutical development. Its straightforward and scalable synthesis, combined with the versatile reactivity of its hydrazine and sulfonamide functional groups, provides a robust platform for the creation of complex, biologically active molecules. The industrial synthesis of Celecoxib serves as a prime example of its significance. Furthermore, the growing body of research into its derivatives as potent carbonic anhydrase inhibitors underscores its continued importance in the discovery of novel therapeutic agents. This guide has provided a detailed technical overview to aid researchers and drug development professionals in the effective and safe utilization of this pivotal chemical intermediate.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%.

- RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anh.

- ResearchGate. (n.d.). Synthesis of this compound. Sulfanilamide (1) was....

- Semantic Scholar. (n.d.). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.

- National Center for Biotechnology Information. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.

- Chemistry Stack Exchange. (2016). Does this reduction mechanism of an diazonium via stannic chloride sense?.

- Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.

- MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.

- MDPI. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.

- Google Patents. (n.d.). CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.

- Google Patents. (n.d.). EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.

- Googleapis.com. (1998). Process for 4-sulfonamidophenyl hydrazines - European Patent Office - EP 0919546 B1.

- Asian Journal of Organic & Medicinal Chemistry. (n.d.). 4-yl-ethoxy)phenyl]-5.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 9. asianpubs.org [asianpubs.org]

- 10. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. [PDF] Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII | Semantic Scholar [semanticscholar.org]

- 13. echemi.com [echemi.com]

- 14. 4-Hydrazinobenzene-1-sulfonamide hydrochloride - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activity of Novel 4-Hydrazinylbenzenesulfonamide Derivatives

This guide provides an in-depth exploration of the 4-hydrazinylbenzenesulfonamide scaffold, a versatile and pharmacologically significant building block in modern drug discovery. We will delve into its synthesis, multifaceted biological activities, and the underlying mechanisms of action, offering field-proven insights for researchers, scientists, and drug development professionals.

The Sulfonamide Legacy: A Foundation for Innovation

The journey of sulfonamides, or "sulfa drugs," began in the 1930s with the discovery of Prontosil, the first broadly effective systemic antibacterial agent.[1] This discovery revolutionized medicine, leading to a significant drop in mortality from infectious diseases even before the advent of penicillin.[2] The core principle behind their antibacterial action is elegant in its simplicity: competitive inhibition.[1][3] Bacteria, unlike humans, must synthesize their own folic acid, a crucial vitamin for DNA production.[1][3][] Sulfonamides, being structurally similar to p-aminobenzoic acid (PABA), a key substrate in this pathway, act as competitive inhibitors for the enzyme dihydropteroate synthase (DHPS).[1][5] This effectively starves the bacteria of folic acid, rendering them unable to grow and multiply—a bacteriostatic effect.[1][2][]

While bacterial resistance has limited their use as standalone antibiotics, the sulfonamide functional group (-SO₂NH₂) remains a cornerstone in medicinal chemistry.[1][2] Its unique chemical properties have been leveraged to develop drugs for a wide array of conditions, including diuretics, anticonvulsants, and treatments for glaucoma and inflammation.[1][3] It is this versatility that brings us to the focus of this guide: the this compound scaffold, a platform for generating novel therapeutics with diverse biological targets.

The Core Scaffold: this compound

This compound hydrochloride is a critical chemical intermediate characterized by a hydrazine group (-NHNH₂) and a sulfonamide group attached to a benzene ring.[6][7][8] This dual functionality makes it a highly versatile precursor for synthesizing a wide range of heterocyclic compounds, such as pyrazoles and pyrazolines, which are known to possess significant pharmacological properties.[7][9][10][11]

Synthesis Rationale and Protocol

The most common and well-established route to synthesize the this compound hydrochloride core starts from the readily available sulfanilamide (4-aminobenzenesulfonamide).[11] The process involves two key steps: diazotization followed by reduction.

Caption: Simplified pathway of COX-2 inhibition by this compound derivatives.